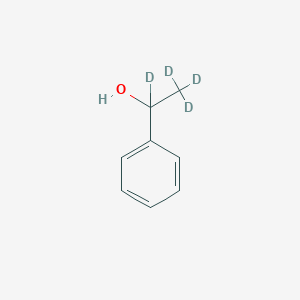

1,2,2,2-Tetradeuterio-1-phenylethanol

Description

Properties

IUPAC Name |

1,2,2,2-tetradeuterio-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-CWIRFKENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575821 | |

| Record name | 1-Phenyl(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90162-44-0 | |

| Record name | 1-Phenyl(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenylethan-1,2,2,2-d4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Summary Table: Preparation Methods of this compound

Chemical Reactions Analysis

Oxidation Reactions

Deuterium substitution significantly impacts oxidation kinetics. In PdCl₂/CuCl-catalyzed oxidative degradation of secondary alcohols (e.g., 1-phenylethanol), the deuterated analog shows altered reaction rates due to KIEs. For example:

The reduced reactivity in deuterated substrates arises from stronger C–D bonds, which slow β-hydride elimination steps in Pd-mediated oxidations .

Enzymatic Kinetic Resolution

Lipases (e.g., Novozym 435) catalyze enantioselective transesterification of racemic alcohols. Deuterium labeling alters enantiomer recognition:

| Parameter | Non-Deuterated (R,S)-1-Phenylethanol | Deuterated Analog |

|---|---|---|

| Enantiomeric Excess (ee) | 99% ee (R) at 40°C | 95–97% ee (R) |

| Reaction Rate (20–60°C) | 400 mM conversion in 120 min | 50% slower |

The reduced rate and slightly lower ee are attributed to deuterium’s mass effect, which modifies enzyme-substrate binding dynamics .

Asymmetric Hydrogenation

Deuterium labeling aids in probing hydrogenation mechanisms. Using Noyori catalysts (Ru complexes), acetophenone-d₄ is hydrogenated to this compound with:

| Condition | Outcome |

|---|---|

| 50 atm H₂, 25°C, 30 min | >99% ee (R), 100% conversion |

| KIE (C–D vs. C–H cleavage) | 1.8–2.5 |

The high enantioselectivity persists despite deuteration, confirming minimal steric interference from deuterium .

Acid-Catalyzed Reactions

In Friedlander quinoline synthesis, deuterated 1-phenylethanol reacts with 2-aminobenzylic alcohol derivatives. Key observations include:

| Reaction Step | Non-Deuterated Substrate | Deuterated Substrate |

|---|---|---|

| Cyclocondensation Rate (H₂SO₄) | 85% yield in 4 h | 60% yield in 6 h |

| Deuterium Retention | – | >90% at C-1 |

Deuterium at C-1 stabilizes carbocation intermediates, reducing ring-closure efficiency .

Metabolic Studies

In cyanobacterial systems (e.g., Synechococcus elongatus), L-phenylalanine-d₈ supplementation enhances 2-phenylethanol-d₄ production via the Ehrlich pathway. Key metrics:

| Condition | Non-Deuterated Yield | Deuterated Yield |

|---|---|---|

| 0.3 g/L L-Phe Supplementation | 124 mg/gDW | 222 mg/gDW |

| TCA Cycle Flux | Moderate | Enhanced |

Deuterium labeling reveals increased α-ketoglutarate flux, linking phenylalanine metabolism to TCA cycle activation .

Synthetic Routes

This compound is synthesized via:

Scientific Research Applications

1,2,2,2-Tetradeuterio-1-phenylethanol has a wide range of applications in scientific research, including:

Chemistry: It is used as a deuterated internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.

Biology: This compound is used in studies involving metabolic pathways and enzyme mechanisms.

Medicine: It has potential therapeutic applications, particularly in the development of deuterated drugs that exhibit improved pharmacokinetic properties.

Industry: It is used in the synthesis of various fine chemicals and as a precursor in the production of other deuterated compounds.

Mechanism of Action

The mechanism by which 1,2,2,2-Tetradeuterio-1-phenylethanol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to changes in the production of metabolites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenylethanol (C₆H₅CH₂CH₂OH)

- Structure: Aromatic benzenoid alcohol with a hydroxyl group on the ethanol chain.

- Sources : Microbial biosynthesis (e.g., Saccharomyces cerevisiae via the Ehrlich pathway ), plant volatiles (e.g., Malus ioensis flowers ), and synthetic routes .

- Applications :

- Limitations : Chemical synthesis raises safety and environmental concerns; microbial production is preferred for natural labeling .

β-Phenylethanol vs. α-Phenylethanol

- Structural Isomerism: β-Phenylethanol (C₆H₅CH₂CH₂OH) is the primary form, while α-phenylethanol (C₆H₅CH(OH)CH₃) has a hydroxyl group on the adjacent carbon.

- Key Differences: Scent Profile: β-Phenylethanol has a stronger rose-like aroma, whereas α-phenylethanol may exhibit fruity notes . Metabolism: β-Phenylethanol is synthesized via phenylalanine catabolism in yeast, while α-phenylethanol pathways are less characterized .

Phenylethanol Glycosides

- Structure: Phenylethanol linked to sugar moieties (e.g., echinacoside, tubuloside A ).

- Sources : Plants like Aesculus chinensis and Cistanche tubulosa .

- Applications :

Phenylethyl Acetate (C₆H₅CH₂CH₂OAc)

- Structure: Ester derivative of phenylethanol.

- Sources: Enzymatic esterification of phenylethanol during fermentation .

- Applications : Floral aroma contributor in wines and orchids (e.g., Vanda Mimi Palmer ).

1,2,2,2-Tetradeuterio-1-phenylethanol

- Key Differences from Phenylethanol: Physical Properties: Higher density and boiling point due to deuterium substitution. Spectroscopic Utility: Enhanced NMR signal resolution for tracking metabolic pathways . Synthesis: Likely via deuterated precursors (e.g., deuterated phenylalanine or acetophenone), though microbial incorporation remains unexplored.

Data Table: Comparative Analysis of Phenylethanol Derivatives

Research Findings and Implications

- Microbial Production: Deletion of ARO8 in S. cerevisiae enhances phenylethanol yields from glucose, offering a sustainable alternative to phenylalanine-dependent routes .

- Aroma Dynamics: Phenylethanol dominates floral scents during peak flowering stages (e.g., Malus ioensis ), but its deuterated form may alter volatility and scent emission profiles.

- Safety Considerations: High phenylethanol levels in koumiss (3568.9 µg/kg) may approach thresholds for fusel oil toxicity, necessitating regulatory oversight .

Biological Activity

1,2,2,2-Tetradeuterio-1-phenylethanol is a deuterated derivative of 1-phenylethanol, notable for its unique isotopic labeling and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Name : this compound

- CAS Number : 90162-44-0

- Molecular Formula : C8H10D4O

- Molecular Weight : 126.189 g/mol

- Physical Properties :

- Density: 1.045 g/mL at 25ºC

- Boiling Point: 204ºC

- Melting Point: 19-20ºC

Biological Activity

This compound exhibits several biological activities primarily attributed to its antimicrobial properties. Research indicates that it effectively inhibits the growth of various phytopathogenic fungi and bacteria.

The compound's biological activity is mediated through several biochemical pathways:

- Inhibition of Microbial Growth : It targets microbial cell functions, disrupting their normal physiological processes.

- Signaling Pathways : The compound has been shown to up-regulate the peroxisome proliferator-activated receptors (PPARs) and phosphatidylinositol signaling pathways, which are crucial for lipid metabolism and cellular signaling.

Case Studies and Applications

- Antimicrobial Efficacy :

- Pharmacokinetics :

-

NMR Applications :

- Due to its unique isotopic labeling, this compound serves as an internal standard in NMR spectroscopy. This application is critical in studies involving metabolic pathways and enzyme mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Phenylethanol | C8H10O | Antimicrobial properties |

| 2,2,2-Trideuterio-1-phenylethanol | C8H10D3O | Similar antimicrobial activity |

| 1-Phenylethanol-1,2-13C2 | C8H10O | Used for NMR spectroscopy |

Q & A

Basic Research Questions

Q. How can extraction parameters for phenylethanol glycosides (including deuterated analogs) be optimized for reproducible yields?

- Methodological Answer : Optimal extraction conditions for phenylethanol derivatives involve ethanol volume fraction (40–60%), solid-liquid ratio (1:10–1:14), and temperature (80°C) under reflux. Response surface methodology (RSM) validated these parameters, achieving 77.8% extraction efficiency for phenylethanol glycosides. Adjustments for deuterated analogs may require solvent deuteration to minimize isotopic exchange .

Q. What microbial pathways enable de novo synthesis of phenylethanol from glucose?

- Methodological Answer : Saccharomyces cerevisiae employs the Ehrlich pathway, where phenylalanine is transaminated to phenylpyruvate, then decarboxylated to phenylacetaldehyde, and reduced to phenylethanol. Engineered strains (e.g., aro8Δ mutants) bypass competing pathways, enhancing yields to >3 mM via deregulated aromatic amino acid biosynthesis .

Q. How does phenylethanol influence yeast morphology and biofilm formation?

- Methodological Answer : At 2–5 mM, phenylethanol induces dimorphic transitions (yeast-to-hyphae) in Kloeckera apiculata, promoting adhesion and biofilm formation. Microscopy and transcriptomics reveal upregulation of adhesion-related genes (e.g., FLO family) under phenylethanol stress, critical for biocontrol against citrus pathogens .

Advanced Research Questions

Q. How can metabolic flux analysis reconcile contradictions in phenylethanol's sensory impact across studies?

- Methodological Answer : While β-phenylethanol is a key odorant in wines (GC/MS-O; Table 1, ), its sensory significance depends on matrix composition. Chemometric analysis (e.g., PLS-DA) distinguishes thresholds in complex matrices, resolving discrepancies between studies reporting "non-significant" (below threshold in green wines ) vs. "critical" roles (in blueberry wines ).

Q. What structural modifications in alcohol dehydrogenases (ADHs) enhance stereoselective synthesis of deuterated phenylethanol?

- Methodological Answer : Directed evolution of ADH-A from Rhodococcus ruber (e.g., W295A substitution) shifts enantiopreference from (S)- to (R)-1-phenylethanol by altering nonproductive substrate binding. Deuterated analogs may require kinetic isotope effect (KIE) studies to optimize hydride transfer rates .

Q. How can isotopic labeling (e.g., 1,2,2,2-tetradeuteration) improve NMR-based tracing of phenylethanol metabolism?

- Methodological Answer : Deuterium labeling at the α-carbon and methyl group reduces signal overlap in <sup>1</sup>H NMR, enabling precise tracking of phenylacetaldehyde reduction steps in microbial pathways. However, deuteration may alter enzyme kinetics (e.g., ADHs), necessitating <sup>2</sup>H-NMR or LC-MS validation .

Q. What chemometric approaches differentiate phenylethanol glycoside profiles in plant species?

- Methodological Answer : Hierarchical clustering and principal component analysis (PCA) of HPLC fingerprints identify marker glycosides (e.g., forsythoside B, poliumoside) for species authentication. Deuterated standards improve quantification accuracy in complex matrices like Callicarpa herbs .

Data Contradiction Analysis

Q. Why do studies report conflicting roles of phenylethanol in fungal quorum sensing (QS)?

- Resolution : Phenylethanol acts as a QS molecule in S. cerevisiae (inducing filamentation under nitrogen starvation ), but in K. apiculata, it primarily triggers adhesion without hyphal growth. Species-specific transcriptional regulators (e.g., TEC1 in yeast vs. FLO in Kloeckera) explain divergent morphological outcomes .

Q. How can discrepancies in phenylethanol production from phenylalanine vs. glucose be resolved?

- Resolution : De novo synthesis from glucose relies on deregulated shikimate pathways (e.g., aro8Δ mutants), while phenylalanine bioconversion is substrate-limited. Metabolic flux analysis (MFA) quantifies carbon partitioning, revealing trade-offs between growth and phenylethanol yields .

Methodological Recommendations

- Isotopic Studies : Use deuterated solvents (e.g., D2O, C2D5OD) during extraction to preserve <sup>2</sup>H labeling in 1,2,2,2-tetradeuterio-1-phenylethanol .

- Stereoselective Analysis : Employ chiral GC columns or enzymatic assays with ADH variants to resolve (R)- and (S)-enantiomers .

- Biofilm Quantification : Combine crystal violet staining with confocal microscopy for 3D biofilm imaging under phenylethanol treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.